molecular formula C29H30N4O2 B11541861 N'-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide

N'-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11541861
M. Wt: 466.6 g/mol
InChI Key: DXUXOGOLBRSOSZ-OCSSWDANSA-N
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Description

2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]-N’-[(E)-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with a unique structure that combines phenoxy, pyrazole, and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]-N’-[(E)-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methyl-5-(propan-2-yl)phenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Synthesis of the Pyrazole Derivative: The next step involves the synthesis of the pyrazole derivative by reacting 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux conditions.

    Condensation Reaction: The final step involves the condensation of the phenoxy intermediate with the pyrazole derivative in the presence of a suitable catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyrazole moieties, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazide functionality, converting it to corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxy group, where halogenated reagents can replace the phenoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related reduced products.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]-N’-[(E)-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The phenoxy and pyrazole moieties are known to interact with enzymes and receptors, modulating their activity. The hydrazide functionality can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE
  • 2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]-N’-[(E)-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE]HYDRAZINE

Uniqueness

The uniqueness of 2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]-N’-[(E)-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE lies in its combination of phenoxy, pyrazole, and hydrazide functionalities. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C29H30N4O2

Molecular Weight

466.6 g/mol

IUPAC Name

N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C29H30N4O2/c1-20(2)24-15-12-22(4)27(16-24)35-19-28(34)31-30-17-25-18-33(26-8-6-5-7-9-26)32-29(25)23-13-10-21(3)11-14-23/h5-18,20H,19H2,1-4H3,(H,31,34)/b30-17+

InChI Key

DXUXOGOLBRSOSZ-OCSSWDANSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)COC3=C(C=CC(=C3)C(C)C)C)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)COC3=C(C=CC(=C3)C(C)C)C)C4=CC=CC=C4

Origin of Product

United States

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